Purity Advantage: >98% Methyl Ester vs. 95% Carboxylic Acid in Commercial Batches
When selecting an intermediate for cGMP or research-grade synthesis of Vorapaxar, (E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate is routinely available at >98% purity from multiple suppliers, whereas the corresponding carboxylic acid (CAS 226916-19-4) is commonly offered at 95% purity [1]. The 3-5 percentage point purity gap is meaningful: a 95% purity acid intermediate can contain up to 5% unidentified impurities that may propagate through subsequent steps, complicating downstream purification and potentially compromising drug substance purity.
| Evidence Dimension | Commercial batch purity (HPLC) |
|---|---|
| Target Compound Data | >98% |
| Comparator Or Baseline | (E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)acrylic acid (CAS 226916-19-4): 95% |
| Quantified Difference | ≥3 percentage points higher purity for the methyl ester |
| Conditions | Vendor technical datasheets; purity determined by HPLC |
Why This Matters
Higher starting purity minimizes the risk of impurity carryover, reducing the burden on downstream chromatographic purification and improving overall process robustness.
- [1] Perfemiker. (2E)-3-(1,4-Dioxaspiro[4.5]dec-7-en-7-yl)prop-2-enoic acid, CAS 226916-19-4, purity 95%. View Source
